molecular formula C20H20O4 B3277097 2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester CAS No. 654062-98-3

2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester

Cat. No.: B3277097
CAS No.: 654062-98-3
M. Wt: 324.4 g/mol
InChI Key: BPLSXJVZEFIUOO-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester” is a chemical compound with the molecular formula C21H20O6 . It is also known as "4-(((4-benzoylphenoxy)carbonyl)oxy)butyl acrylate" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propenoic acid moiety attached to a 4-benzoylphenoxy group via an ester linkage . The molecular weight of this compound is 368.3799 .

Safety and Hazards

Specific safety and hazard information for “2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester” is not available in the sources I found. As with all chemicals, it should be handled with appropriate personal protective equipment and precautions to prevent exposure and ensure safety .

Properties

IUPAC Name

4-(4-benzoylphenoxy)butyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-2-19(21)24-15-7-6-14-23-18-12-10-17(11-13-18)20(22)16-8-4-3-5-9-16/h2-5,8-13H,1,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLSXJVZEFIUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40798691
Record name 4-(4-Benzoylphenoxy)butyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40798691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654062-98-3
Record name 4-(4-Benzoylphenoxy)butyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40798691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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